molecular formula C13H17N3O2 B15225165 Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B15225165
M. Wt: 247.29 g/mol
InChI Key: UNCHQIUSLDYPQN-UHFFFAOYSA-N
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Description

Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[111]pentane-1-carboxylate is a complex organic compound featuring a unique bicyclo[111]pentane core fused with a pyrazolo[4,3-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the construction of the pyrazolo[4,3-c]pyridine ring system. The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, potentially using flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo[4,3-c]pyridine ring or the bicyclo[1.1.1]pentane core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the core structure.

Scientific Research Applications

Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as high stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[111]pentane-1-carboxylate is unique due to its bicyclo[111]pentane core, which imparts rigidity and stability to the molecule

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

methyl 3-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C13H17N3O2/c1-18-11(17)13-5-12(6-13,7-13)10-8-4-14-3-2-9(8)15-16-10/h14H,2-7H2,1H3,(H,15,16)

InChI Key

UNCHQIUSLDYPQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3=NNC4=C3CNCC4

Origin of Product

United States

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